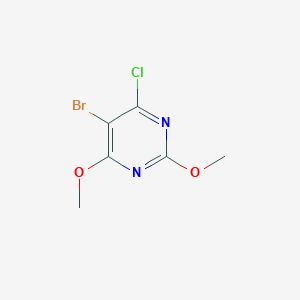

5-Bromo-4-chloro-2,6-dimethoxypyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-2,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2O2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJBRHJTKOSSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)OC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481316 | |

| Record name | 5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42362-16-3 | |

| Record name | 5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Polysubstituted Pyrimidines in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous biologically active molecules, including several FDA-approved drugs.[1] Its prevalence is due to the nitrogen atoms' ability to act as hydrogen bond acceptors, which is crucial for molecular recognition in biological systems, particularly in the hinge region of kinase ATP-binding sites.[1][2] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the discovery of novel therapeutics.

This technical guide focuses on 5-Bromo-4-chloro-2,6-dimethoxypyrimidine, a highly functionalized heterocyclic building block. While specific literature on this exact isomer is sparse, its unique arrangement of substituents—two electron-donating methoxy groups and two distinct halogen atoms at electronically different positions—presents a rich platform for selective, sequential chemical transformations. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, providing a comprehensive analysis of its predicted properties, plausible synthesis, and, most importantly, its differential reactivity. By leveraging established principles of pyrimidine chemistry and data from closely related analogues, we will elucidate how this molecule can be a powerful tool for creating diverse molecular libraries.

Physicochemical and Spectroscopic Properties

Definitive experimental data for 5-Bromo-4-chloro-2,6-dimethoxypyrimidine is not widely published. The following properties are predicted based on closely related structures such as 4-Chloro-2,6-dimethoxypyrimidine and 5-Bromo-2,4-dimethoxypyrimidine.[3]

Predicted Physicochemical Data

| Property | Predicted Value | Rationale / Comments |

| Molecular Formula | C₆H₆BrClN₂O₂ | - |

| Molecular Weight | 253.48 g/mol | - |

| Appearance | White to off-white solid | Typical for small, halogenated aromatic compounds. |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF). Sparingly soluble in alcohols. Insoluble in water. | Based on the nonpolar nature of the substituted aromatic ring. |

| Melting Point | 80 - 100 °C | Estimation based on similar substituted pyrimidines. |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the compound. The following are predicted spectral data based on analogs like 4,6-dimethoxypyrimidine.[4]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~4.05 | Singlet | 3H | C2-OCH₃ | Methoxy groups on the electron-deficient pyrimidine ring. |

| ~4.10 | Singlet | 3H | C6-OCH₃ | Slightly different electronic environment compared to C2-OCH₃. |

Note: The absence of a proton at the C5 position means no aromatic proton signal will be observed, which is a key identifying feature.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~172.0 | C6-O | Carbon attached to electron-donating oxygen. |

| ~168.0 | C2-O | Carbon attached to electron-donating oxygen. |

| ~160.0 | C4-Cl | Carbon attached to chlorine, deshielded by ring nitrogens. |

| ~95.0 | C5-Br | Carbon attached to bromine, significantly shielded compared to other ring carbons. |

| ~55.0 | -OCH₃ | Typical chemical shift for methoxy carbons. |

Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M+) would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This would result in a cluster of peaks at M, M+2, and M+4, providing definitive confirmation of the elemental composition.

Experimental Protocol: Spectroscopic Characterization

This protocol provides a standardized method for acquiring the necessary spectroscopic data for structural verification.

1. Sample Preparation: a. For NMR: Accurately weigh 10-15 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. b. For MS: Prepare a dilute solution (approx. 0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.[4]

2. ¹H and ¹³C NMR Data Acquisition: a. Use a 400 MHz (or higher) spectrometer. b. For ¹H NMR, acquire 16-32 scans with a relaxation delay of 2 seconds. c. For ¹³C NMR, acquire 1024 or more scans using a proton-decoupled pulse sequence with a relaxation delay of 2-5 seconds to ensure quantitative accuracy for all carbon signals.[4] d. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

3. Mass Spectrometry Acquisition: a. Use a high-resolution mass spectrometer (e.g., Q-TOF). b. Employ Electrospray Ionization (ESI) for soft ionization to observe the protonated molecular ion [M+H]⁺ with high accuracy or Electron Ionization (EI) to observe fragmentation patterns. c. Analyze the isotopic distribution pattern of the molecular ion to confirm the presence of one bromine and one chlorine atom.

Synthesis of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine

A plausible synthetic route can be designed starting from a readily available precursor, 2,4,6-trichloropyrimidine. The synthesis involves a sequential substitution strategy, leveraging the differential reactivity of the chloro groups followed by a regioselective bromination.

Causality Behind the Synthetic Strategy:

-

Selective Methoxylation: The chlorine atoms at the C2, C4, and C6 positions of the starting material are all activated towards nucleophilic aromatic substitution (SNAr). However, the C4 and C6 positions are generally more reactive than the C2 position due to better stabilization of the Meisenheimer intermediate.[5] By using a stoichiometric amount of sodium methoxide at controlled temperatures, it is possible to achieve selective disubstitution at the C2 and C6 positions, leaving the C4 chlorine intact.

-

Regioselective Bromination: The resulting 4-Chloro-2,6-dimethoxypyrimidine has an electron-rich pyrimidine ring due to the two powerful electron-donating methoxy groups. This activates the ring towards electrophilic aromatic substitution. The C5 position is the most electron-rich and sterically accessible site for an electrophile, making it the exclusive target for bromination with an electrophilic bromine source like N-Bromosuccinimide (NBS).

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-Chloro-2,6-dimethoxypyrimidine

-

To a solution of 2,4,6-trichloropyrimidine (1.0 eq.) in anhydrous methanol (MeOH) at 0 °C under a nitrogen atmosphere, add a solution of sodium methoxide (2.1 eq.) in MeOH dropwise over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Partition the residue between water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 4-Chloro-2,6-dimethoxypyrimidine.

Step 2: Synthesis of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine

-

Dissolve 4-Chloro-2,6-dimethoxypyrimidine (1.0 eq.) in acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine lies in the differential reactivity of its two halogen substituents. The C-Br bond at the C5 position and the C-Cl bond at the C4 position can be addressed with high selectivity using different classes of reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)

Mechanistic Rationale: The reactivity of halogens in palladium-catalyzed cross-coupling reactions is well-established and generally follows the order: I > Br > Cl > F. This selectivity is primarily governed by the carbon-halogen bond strength, with the weaker C-Br bond being more susceptible to oxidative addition by the Palladium(0) catalyst than the stronger C-Cl bond.[6] Therefore, reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be performed with high chemoselectivity at the C5 position. This leaves the C4-chloro group untouched, available for subsequent functionalization.

Protocol: Selective Suzuki-Miyaura Coupling at C5

-

In a reaction vessel, combine 5-Bromo-4-chloro-2,6-dimethoxypyrimidine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1), followed by a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).[7]

-

Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the 5-aryl-4-chloro-2,6-dimethoxypyrimidine product.

Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The chlorine atom at the C4 position is activated towards SNAr by the adjacent ring nitrogens. The two methoxy groups at C2 and C6 are strong electron-donating groups, which would typically deactivate the ring towards nucleophilic attack. However, their ortho and para relationship to the C4 position still allows for the reaction to proceed, often requiring slightly more forcing conditions (e.g., heating) than a pyrimidine ring substituted with electron-withdrawing groups. This reaction pathway is orthogonal to the palladium-catalyzed cross-coupling, allowing for the introduction of nucleophiles like amines, alcohols, or thiols at the C4 position.

Protocol: Nucleophilic Substitution with an Amine at C4

-

Dissolve 5-Bromo-4-chloro-2,6-dimethoxypyrimidine (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a polar protic solvent like isopropanol.

-

Add the desired amine (1.5-2.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).

-

Heat the reaction mixture to 80-120 °C. The reaction time can vary from 6 to 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine is realized when its orthogonal reactivity is exploited for the rapid synthesis of compound libraries. The pyrimidine core is a well-known "hinge-binding" motif in many kinase inhibitors.[1] The sequential and selective functionalization of this scaffold allows for the systematic exploration of the chemical space around the pyrimidine core.

This two-step diversification strategy allows for:

-

Exploration of the Solvent-Front Region: The Suzuki coupling at C5 can introduce a variety of aryl or heteroaryl groups (R¹) that can extend into the solvent-exposed region of a kinase active site.

-

Hinge-Binding and Hydrophobic Pocket Interactions: The subsequent SNAr at C4 with different amines (R²) can optimize interactions with the hinge region and nearby hydrophobic pockets.[2][8]

This approach enables the efficient generation of hundreds of distinct compounds from a single, versatile starting material, making 5-Bromo-4-chloro-2,6-dimethoxypyrimidine a highly valuable asset in hit-to-lead optimization campaigns.[9]

Safety and Handling

While a specific safety data sheet for 5-Bromo-4-chloro-2,6-dimethoxypyrimidine is not available, data from analogous halogenated and dimethoxy-substituted pyrimidines indicates that it should be handled with care.[3][10]

-

Hazard Classification (Predicted):

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed and away from incompatible materials such as strong oxidizing agents.

-

Conclusion

5-Bromo-4-chloro-2,6-dimethoxypyrimidine represents a strategically designed chemical tool for advanced organic synthesis and drug discovery. Although not a widely cataloged compound, its true potential is unlocked through a deep understanding of its inherent chemical properties. The pronounced difference in reactivity between the C5-bromo and C4-chloro positions allows for a highly controlled, sequential introduction of diverse functional groups via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This predictable and orthogonal reactivity profile makes it an ideal scaffold for the construction of complex molecular architectures, particularly for libraries of potential kinase inhibitors. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile building block into their synthetic programs.

References

[3] PubChem. 4-Chloro-2,6-dimethoxypyrimidine. National Center for Biotechnology Information. [Link]

[5] Wavefunction, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]

[11] Google Patents. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents.

[12] Schnürr, M., & Organ, M. G. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(43), 5744-5747. Available at: [Link]

[13] ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

[14] ResearchGate. Optical properties of 2,6-di(pyrazin-2-yl)pyridines substituted with extended aryl groups. ResearchGate. [Link]

[15] Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66. Available at: [Link]

[16] Liljenberg, M., et al. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(7), 3262-3269. Available at: [Link]

[6] Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. Available at: [Link]

[17] ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]

[18] MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. MDPI. [Link]

[19] ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]

[20] Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.

[8] El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1827-1845. Available at: [Link]

[21] MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. MDPI. [Link]

[22] Ghorab, M. M., et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Archiv der Pharmazie, 346(10), 736-744. Available at: [Link]

[23] StackExchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

[7] Gonda, Z., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953. Available at: [Link]

[10] PubChem. 4-Chloro-2,6-dimethylpyrimidine. National Center for Biotechnology Information. [Link]

[24] Wavefunction, Inc. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc. [Link]

[1] Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12091-12117. Available at: [Link]

[25] ResearchGate. 1-Bromo-4-chloro-2,5-dimethoxybenzene. ResearchGate. [Link]

[26] ResearchGate. Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. [Link]

[9] Taddei, M., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7434-7454. Available at: [Link]

[27] MDPI. Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. [Link]

[2] Veselý, J., et al. (2015). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 20(9), 16345-16367. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 80600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 21. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation [mdpi.com]

- 22. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models [mdpi.com]

An In-Depth Technical Guide to 5-Bromo-4-chloro-2,6-dimethoxypyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyrimidine Building Block

5-Bromo-4-chloro-2,6-dimethoxypyrimidine, identified by its CAS number 42362-16-3 , is a polysubstituted pyrimidine that has emerged as a crucial intermediate in synthetic and medicinal chemistry.[1] Its unique arrangement of reactive sites—a nucleophilic substitution-prone chloro group, a bromine atom amenable to metal-catalyzed cross-coupling and metal-halogen exchange reactions, and two electron-donating methoxy groups that modulate ring electronics—renders it a highly versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key chemical transformations, and its strategic application in the development of novel therapeutic agents.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 42362-16-3 | |

| Molecular Formula | C₆H₆BrClN₂O₂ | |

| Molecular Weight | 253.48 g/mol | |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 98.7-99.7 °C | [2] |

| Solubility | Soluble in many organic solvents such as THF, DCM, and EtOAc. |

Safety Information:

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Molecular Structure

The structural arrangement of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine is key to its reactivity.

Caption: Chemical structure of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine.

Synthesis of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine

The most common laboratory synthesis of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine involves the regioselective bromination of 4-chloro-2,6-dimethoxypyrimidine.[2] The electron-rich nature of the pyrimidine ring, due to the two methoxy groups, facilitates electrophilic substitution at the C5 position.

Experimental Protocol: Bromination of 4-chloro-2,6-dimethoxypyrimidine

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

4-chloro-2,6-dimethoxypyrimidine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The addition of NBS is crucial for the regioselective introduction of the bromine atom at the C5 position.[1]

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 5-Bromo-4-chloro-2,6-dimethoxypyrimidine as a white to off-white solid.

Caption: Synthetic workflow for 5-Bromo-4-chloro-2,6-dimethoxypyrimidine.

Key Reactions and Mechanistic Insights

The synthetic utility of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine stems from the differential reactivity of its two halogen substituents.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution by the electron-withdrawing pyrimidine ring. This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, at this position while leaving the C5-bromo and C2/C6-methoxy groups intact. The electron-donating methoxy groups can influence the rate of substitution.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings.[3] These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C5 position. This versatility is a cornerstone of its application in constructing diverse molecular libraries for drug screening.

Metal-Halogen Exchange

The C5-bromo substituent can readily undergo metal-halogen exchange, typically with organolithium or Grignard reagents, to generate a nucleophilic pyrimidinylmetal species.[2] This intermediate can then be reacted with a variety of electrophiles to introduce functionalities that are not easily accessible through other means. A notable example is the bromine-magnesium exchange using isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), which proceeds efficiently at room temperature.[2]

Caption: Reactivity pathways of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. 5-Bromo-4-chloro-2,6-dimethoxypyrimidine serves as a key starting material for the synthesis of a variety of biologically active compounds. Its ability to undergo sequential and regioselective functionalization makes it an invaluable tool for structure-activity relationship (SAR) studies.

-

Kinase Inhibitors: The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are critical targets in oncology.

-

Antiviral Agents: Modified pyrimidine nucleosides and non-nucleoside inhibitors often exhibit potent antiviral activity.

-

Central Nervous System (CNS) Agents: The pyrimidine scaffold can be tailored to interact with various receptors and enzymes in the CNS.

The strategic importance of halogenated pyrimidines like 5-Bromo-4-chloro-2,6-dimethoxypyrimidine lies in their ability to serve as a platform for the rapid generation of diverse chemical entities for high-throughput screening and lead optimization.

Conclusion

5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a synthetically versatile and valuable building block for researchers in organic and medicinal chemistry. Its well-defined reactivity, particularly the orthogonal reactivity of its chloro and bromo substituents, allows for controlled and sequential molecular elaboration. A comprehensive understanding of its synthesis, handling, and chemical properties, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics. As the demand for novel and complex small molecules continues to grow, the utility of such strategically functionalized heterocyclic intermediates is poised to expand further.

References

-

Synthesis of distal and proximal fleximer base analogues and evaluation in the nucleocapsid protein of HIV-1. (2014). PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

-

The Royal Society of Chemistry. (2016). supplementary Information Metal-Free C-H Functionalization of Diazines and Related Heteroarenes with Organo boron Species and it. Retrieved from [Link]

-

Knochel, P., et al. (n.d.). Chemo- and Regioselective Functionalization of Uracil Derivatives. Applications to the Synthesis of Oxypurinol and Emivirine. AWS. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine

This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. We will dissect the application of core analytical techniques—Mass Spectrometry, NMR Spectroscopy, and FTIR Spectroscopy—to unambiguously confirm the molecular structure of this important heterocyclic building block.

Foundational Strategy: A Multi-Technique Approach

The definitive confirmation of a chemical structure, particularly a multifunctional heterocyclic compound like 5-Bromo-4-chloro-2,6-dimethoxypyrimidine, is never reliant on a single analytical technique. Instead, we employ an orthogonal and synergistic workflow where each method provides a unique and complementary piece of the structural puzzle.[1][2] Mass spectrometry provides the molecular formula, infrared spectroscopy confirms the presence of key functional groups, and nuclear magnetic resonance spectroscopy maps the precise atomic connectivity.[1][3] This integrated approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

The logical flow of this process is designed to be self-validating. The molecular formula derived from mass spectrometry sets a clear constraint that must be satisfied by the detailed connectivity information revealed by NMR. FTIR serves as a rapid preliminary check that aligns with the functional groups suggested by the proposed structure.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Experience: The initial and most critical step is to confirm the molecular weight and, by extension, the elemental composition. For a molecule containing both bromine and chlorine, mass spectrometry is particularly powerful due to the characteristic and predictable isotopic patterns of these halogens.[4] The natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) creates a unique "isotopic fingerprint" for the molecular ion peak, providing immediate and compelling evidence for the presence of one bromine and one chlorine atom in the structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

-

Ionization Method: Utilize Electrospray Ionization (ESI) for its soft ionization properties, which typically keep the molecule intact and allow for the clear observation of the molecular ion.

-

Mass Analysis: Analyze the generated ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an exact mass measurement. This allows for the unambiguous determination of the molecular formula.

Data Presentation: Predicted Mass Spectrometry Data

The expected data from HRMS analysis provides a clear signature for 5-Bromo-4-chloro-2,6-dimethoxypyrimidine (Molecular Formula: C₆H₆BrClN₂O₂).

| Ion | Calculated m/z | Relative Abundance (%) | Rationale |

| [M]⁺ (C₆H₆⁷⁹Br³⁵ClN₂O₂) | 251.9408 | 100 | Most abundant combination of isotopes. |

| [M+2]⁺ | 253.9388 | ~129 | Contribution from C₆H₆⁸¹Br³⁵ClN₂O₂ and C₆H₆⁷⁹Br³⁷ClN₂O₂. |

| [M+4]⁺ | 255.9367 | ~32 | Contribution from C₆H₆⁸¹Br³⁷ClN₂O₂. |

Trustworthiness: The high-resolution measurement of the monoisotopic peak (m/z 251.9408) provides an exact mass that can be used to calculate the elemental composition. This, combined with the highly characteristic M:M+2:M+4 isotopic pattern, delivers a self-validating confirmation of the molecular formula, C₆H₆BrClN₂O₂.

NMR Spectroscopy: Assembling the Structural Puzzle

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing definitive information about the chemical environment and connectivity of atoms.[3][5] For 5-Bromo-4-chloro-2,6-dimethoxypyrimidine, ¹H NMR will identify and quantify the methoxy groups, while ¹³C NMR will map the carbon skeleton of the pyrimidine ring and confirm the substitution pattern.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4]

-

¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, 16-64 scans, and a relaxation delay of 2 seconds.[4] Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).[4]

-

¹³C NMR Data Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are required for an adequate signal-to-noise ratio.[4] Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).[4]

Data Presentation: Predicted NMR Spectroscopic Data

The symmetry of the molecule is a key consideration. With methoxy groups at the C2 and C6 positions, the molecule possesses a plane of symmetry. This means the two methoxy groups are chemically equivalent and will produce a single signal in the ¹H NMR spectrum.

Table: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.10 | Singlet | 6H | 2 x -OCH₃ | The two methoxy groups at the C2 and C6 positions are chemically equivalent, appearing as a single peak. |

Table: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C4 | Carbon attached to the electronegative chlorine atom and flanked by two nitrogen atoms (indirectly). |

| ~165 | C2, C6 | Equivalent carbons attached to both a nitrogen and an oxygen atom, resulting in a strong downfield shift. |

| ~95 | C5 | Carbon attached to the bromine atom. The upfield shift relative to other ring carbons is typical for C-Br in such systems. |

| ~55 | -OCH₃ | Typical chemical shift for methoxy group carbons. |

Trustworthiness: The ¹H NMR spectrum provides a simple yet powerful confirmation: a single peak integrating to 6 protons validates the presence of two equivalent methoxy groups. The ¹³C NMR spectrum is equally critical; observing only four distinct signals (three for the pyrimidine ring carbons and one for the methoxy carbons) confirms the molecule's symmetry. An isomeric structure, such as one with substituents at the 2, 4, and 5 positions, would exhibit a more complex spectrum with six unique carbon signals.[6] This comparative logic makes the NMR data a self-validating system.

FTIR Spectroscopy: Identifying Functional Groups

Expertise & Experience: While NMR and MS provide the core structural data, Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and invaluable tool for confirming the presence of specific functional groups.[7][8] For this molecule, we expect to see characteristic vibrations for the aromatic pyrimidine ring (C=N and C=C stretching), the C-O bonds of the methoxy groups, and the carbon-halogen bonds.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Data Presentation: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale |

| 2950-2850 | C-H stretch (methoxy) | Medium | Characteristic stretching of sp³ C-H bonds in the methyl groups.[7] |

| 1600-1550 | C=N/C=C ring stretch | Strong | Aromatic ring stretching vibrations typical for pyrimidine derivatives.[9][10] |

| 1480-1440 | C-H bend (methoxy) | Medium | Bending (scissoring) vibrations of the methyl groups. |

| 1250-1200 | C-O stretch (aryl ether) | Strong | Asymmetric C-O-C stretching of the methoxy groups. |

| 1100-1000 | C-O stretch (aryl ether) | Strong | Symmetric C-O-C stretching. |

| 850-750 | C-Cl stretch | Medium | Stretching vibration for the carbon-chlorine bond. |

| 700-600 | C-Br stretch | Medium | Stretching vibration for the carbon-bromine bond. |

Trustworthiness: The presence of strong bands in the C-O stretching region, coupled with the characteristic pyrimidine ring vibrations, provides corroborating evidence that supports the structure determined by NMR and MS. The absence of other significant bands (e.g., -OH or -NH stretches) further validates the purity and identity of the compound.

Caption: Convergence of evidence for structural confirmation.

References

- Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. (2025). BenchChem.

-

5-Bromo-4,6-dimethoxypyrimidine | C6H7BrN2O2 | CID 557718. PubChem. Retrieved January 25, 2026, from [Link]

- DeSelms, R. C., et al. (1998). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 63(21), 7335-7340.

- Chaudhary, J. (2024).

-

FT-IR data of pyrimidine derivatives compounds. (2020). ResearchGate. Retrieved January 25, 2026, from [Link]

- Bavetsias, V., et al. (2016).

- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025). BenchChem.

-

Mal, D.R. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. NPTEL. Retrieved January 25, 2026, from [Link]

- Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2999-3003.

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2021). Heterocyclic Letters, 11(2), 143-158.

- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(5).

- Geronikaki, A., et al. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 23(7), 1662.

-

Journal of Chemical Education - ACS Publications. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

- 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)

- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.

- Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Current Biomedical Research.

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved January 25, 2026, from [Link]

- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. (2004). Google Patents.

- Pyrimidine, 5-bromo-4,6-dichloro-. (2018). SIELC Technologies.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Zenodo.

- Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers. (2025). BenchChem.

- 5-Bromo-2,4-diamino-6-hydroxypyrimidine | Biochemical Assay Reagent. (n.d.). Biorbyt.

- 1-Bromo-4-chloro-2,5-dimethoxybenzene. (2010).

- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. (2025). BenchChem.

- 5-Chloro-2,4-dimethoxypyrimidine. (n.d.). ChemScene.

- 5-Bromo-2-chloropyrimidin-4-amine. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o238.

- 5-Bromo-4-chloro-2-methylpyrimidine. (n.d.). Sigma-Aldrich.

- 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13 C NMR. (n.d.). ChemicalBook.

- Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (1999). Journal of the Chemical Society, Perkin Transactions 1, (21), 3139-3146.

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. jchps.com [jchps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]

An In-depth Technical Guide to the Spectral Characteristics of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine

This technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-Bromo-4-chloro-2,6-dimethoxypyrimidine. Given the limited availability of published experimental spectra for this specific, highly functionalized pyrimidine, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a robust, predictive framework for its characterization. This approach is invaluable for researchers in drug discovery and organic synthesis, enabling them to identify and verify this important chemical building block.

Introduction: The Significance of Functionalized Pyrimidines

5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a member of the pyrimidine family, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science. The specific arrangement of its substituents—a bromine atom, a chlorine atom, and two methoxy groups—creates a unique electronic and steric profile, making it a versatile precursor for the synthesis of more complex molecules with potential biological activity. The precise characterization of such molecules is paramount to ensure the integrity of subsequent research and development.

This guide will provide a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, and mass spectra of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine. We will also outline standardized protocols for acquiring high-quality spectral data.

Molecular Structure and Spectroscopic Predictions

The substitution pattern on the pyrimidine ring dictates the expected spectral features. The two nitrogen atoms significantly influence the electronic environment of the ring, generally deshielding the adjacent carbon and hydrogen atoms. The two electron-donating methoxy groups at the 2 and 6 positions will counteract this effect to some extent, while the electron-withdrawing halogen atoms at the 4 and 5 positions will further deshield the ring.

Caption: Molecular Structure of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine.

¹H NMR Spectroscopy: A Predictive Analysis

Due to the absence of protons directly attached to the pyrimidine ring, the ¹H NMR spectrum of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine is expected to be relatively simple. The spectrum will be dominated by the signals from the two methoxy groups.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.0 - 4.2 | Singlet | 6H | -OCH₃ (at C2 and C6) | The two methoxy groups are chemically equivalent due to free rotation and the symmetry of the substitution pattern. They are expected to appear as a single, sharp singlet. The electronegative oxygen atoms and the aromatic ring will shift this signal downfield into the specified range, a characteristic region for methoxy groups on heteroaromatic systems.[1][2] |

Causality Behind Experimental Choices for ¹H NMR:

-

Solvent Selection: A deuterated solvent that can dissolve the compound without its own signals interfering is crucial. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[1]

-

Number of Scans: For a simple spectrum with a high concentration of equivalent protons, a relatively low number of scans (e.g., 16-64) is typically sufficient to achieve a good signal-to-noise ratio.[1]

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to ensure accuracy and reproducibility.[1]

¹³C NMR Spectroscopy: A Detailed Interpretation

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Each carbon atom will produce a distinct signal, and its chemical shift will be indicative of its electronic environment.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C4 | This carbon is attached to a highly electronegative chlorine atom and is part of the electron-deficient pyrimidine ring, leading to a significant downfield shift. |

| ~165 | C2, C6 | These carbons are bonded to both a nitrogen and an oxygen atom, resulting in strong deshielding and a downfield chemical shift. Due to the symmetry, they are expected to have very similar, if not identical, chemical shifts. |

| ~115 | C5 | The carbon atom bearing the bromine atom will be shifted downfield, though typically less so than a carbon attached to chlorine. |

| ~55 | -OCH₃ | The methoxy carbons are expected in their characteristic upfield region. |

Note: These are predicted values and may vary slightly in an experimental setting. The relative order of the signals is the most critical predictive aspect.

Expert Insights on ¹³C NMR Acquisition:

-

Proton Decoupling: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon, making interpretation more straightforward.[1]

-

Relaxation Delay: A sufficient relaxation delay (e.g., 2-10 seconds) is important for obtaining accurate quantitative information, although for simple identification, a shorter delay may be used to reduce experiment time.[1]

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024-4096 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[1]

Mass Spectrometry: Unraveling the Molecular Formula and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Predicted Mass Spectrum Features

-

Molecular Ion Peak: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).[1] This will result in a cluster of peaks around the calculated molecular weight.

-

Fragmentation Pattern: The fragmentation of halogenated pyrimidines is often initiated by the loss of a halogen atom or a substituent group.[3][4] A likely primary fragmentation step for 5-Bromo-4-chloro-2,6-dimethoxypyrimidine would be the loss of a methyl radical (-CH₃) from one of the methoxy groups, followed by the loss of carbon monoxide (CO). Cleavage of the C-Br or C-Cl bond is also a probable fragmentation pathway.[4]

Caption: Predicted Fragmentation Pathway of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine.

Experimental Protocols for Spectral Acquisition

The following are detailed methodologies for obtaining high-quality NMR and MS spectra for pyrimidine derivatives like 5-Bromo-4-chloro-2,6-dimethoxypyrimidine.

NMR Spectroscopy Workflow

Caption: General Experimental Workflow for NMR Spectroscopy.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 5-Bromo-4-chloro-2,6-dimethoxypyrimidine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1]

-

Ensure the sample is fully dissolved to obtain sharp, well-resolved peaks.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a spectrometer with a field strength of at least 300 MHz for good resolution.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64[1]

-

-

Reference the chemical shifts to the residual solvent peak.[1]

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same spectrometer.

-

Use a proton-decoupled pulse sequence.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-10 seconds

-

Number of scans: 1024-4096 or more[1]

-

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

-

Mass Spectrometry Protocol

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[1] The choice of solvent depends on the ionization technique.

-

-

Ionization Method:

-

Electron Impact (EI): This is a common technique for relatively volatile and thermally stable compounds, providing rich fragmentation data.[4]

-

Electrospray Ionization (ESI): A softer ionization technique suitable for a wider range of compounds, often resulting in a more prominent molecular ion peak.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire data over a suitable mass range (e.g., m/z 50-500) to ensure detection of the molecular ion and key fragments.

-

Conclusion

References

-

PubChem. (n.d.). 5-Bromo-2,4-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. A thorough understanding of its solubility profile is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive analysis of the predicted solubility characteristics of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine, outlines detailed experimental protocols for its empirical determination, and discusses the implications of its physicochemical properties for practical applications. While direct experimental solubility data for this specific compound is not widely available in public literature, this guide synthesizes information from structurally analogous compounds to provide a robust predictive framework and a clear path forward for its characterization.

Introduction: The Strategic Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical determinant of its developability and utility. Poor solubility can lead to challenges in reaction kinetics, purification, formulation, and bioavailability. For a highly functionalized molecule like 5-Bromo-4-chloro-2,6-dimethoxypyrimidine, possessing both halogen and methoxy substituents, its interaction with various solvent systems dictates its handling, reactivity, and potential applications. This guide aims to equip researchers with the foundational knowledge and practical methodologies to thoroughly assess and understand the solubility profile of this compound.

Physicochemical Properties: A Predictive Analysis

Table 1: Predicted Physicochemical Properties of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine and Related Analogues

| Property | 5-Bromo-4-chloro-2,6-dimethoxypyrimidine (Predicted) | 5-Bromo-2-chloro-4,6-dimethylpyrimidine[1][2] | 5-bromo-2-chloro-4-Methoxypyrimidine[3] | 2-Chloro-4,6-dimethoxypyrimidine[4] |

| Molecular Formula | C6H6BrClN2O2 | C6H6BrClN2 | C5H4BrClN2O | C6H7ClN2O2 |

| Molecular Weight | 253.48 | 221.48 | 223.46 | 174.58 |

| Appearance | Likely a crystalline solid | Off-white to yellow Solid | Crystalline solid | Crystalline Powder |

| Melting Point (°C) | Not available | 156 | Not available | 103 |

| Boiling Point (°C) | Not available | 264.9 ± 35.0 (at 760 mmHg) | Not available | Not available |

| pKa | Not available | -1.32 ± 0.39 (Predicted) | Not available | Not available |

| LogP (Predicted) | ~2.5[5] | Not available | Not available | Not available |

The presence of two electron-donating methoxy groups and two halogen atoms suggests a molecule with moderate polarity. The predicted LogP value of approximately 2.5 indicates a preference for lipophilic environments over aqueous media, suggesting that solubility will be higher in organic solvents than in water. The pyrimidine core, with its nitrogen atoms, can participate in hydrogen bonding, which may afford some solubility in protic solvents.

Predicted Solubility Profile

Based on the solubility data of the structurally related 5-bromo-2-chloro-4-methoxypyrimidine, which is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and ethanol (15 mg/ml), but poorly soluble in a DMSO:PBS buffer (0.16 mg/ml)[3], a similar trend can be anticipated for 5-Bromo-4-chloro-2,6-dimethoxypyrimidine.

Table 2: Predicted Solubility of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | Strong dipole-dipole interactions and potential for hydrogen bond acceptance by the solvent. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding capability of both the solute and solvent. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Favorable van der Waals interactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Moderate polarity and ability to act as a hydrogen bond acceptor. |

| Non-polar | Hexanes, Toluene | Low | Mismatch in polarity between the solute and solvent. |

| Aqueous | Water, Phosphate-buffered saline (PBS) | Very Low | The hydrophobic nature of the brominated and chlorinated pyrimidine core is expected to dominate over the hydrophilic contribution of the methoxy groups and nitrogen atoms. |

Experimental Determination of Solubility: A Step-by-Step Guide

To overcome the lack of empirical data, a systematic experimental approach is necessary. The following protocols are designed to provide a comprehensive and reliable assessment of the solubility of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine.

Materials and Equipment

-

5-Bromo-4-chloro-2,6-dimethoxypyrimidine (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a defined temperature.

Sources

- 1. 5-Bromo-2-chloro-4,6-dimethylpyrimidine CAS#: 4786-72-5 [m.chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 2-Chloro-4,6-dimethoxypyrimidine 98.0+%, TCI America 10 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. PubChemLite - 5-bromo-4-chloro-2,6-dimethoxypyrimidine (C6H6BrClN2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Safe Handling and Management of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Bromo-4-chloro-2,6-dimethoxypyrimidine. As a halogenated pyrimidine derivative, this compound is a valuable building block in medicinal chemistry and drug discovery. However, its structural motifs—a brominated and chlorinated aromatic ring—necessitate a rigorous and informed approach to laboratory safety. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure personal safety and experimental integrity.

Compound Profile and Physicochemical Properties

5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a substituted pyrimidine with the chemical formula C₆H₆BrClN₂O₂. Its utility in organic synthesis stems from the differential reactivity of the halogen substituents, which allows for selective functionalization in the design of complex molecules. A thorough understanding of its physical and chemical properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| CAS Number | 42362-16-3 | Echemi[1] |

| Molecular Formula | C₆H₆BrClN₂O₂ | Echemi[1] |

| Molecular Weight | 253.48 g/mol | Calculated |

| Appearance | Solid (presumed) | General chemical knowledge |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | Insoluble in water (inferred from analogs)[2][3] | ChemSrc[2], Fisher Scientific[3] |

| Density | No data available |

Note: The lack of comprehensive, publicly available data for this specific compound underscores the importance of treating it with the caution afforded to novel or under-characterized chemical entities.

Hazard Identification and Risk Analysis

While specific toxicological data for 5-Bromo-4-chloro-2,6-dimethoxypyrimidine is limited, a reliable hazard assessment can be constructed by examining data from structurally analogous compounds. Halogenated pyrimidines as a class present several potential hazards.

GHS Hazard Classification (Inferred): Based on data from similar compounds like 5-Bromo-2,4-dichloropyrimidine and 5-bromo-4,6-dichloro-pyrimidine, the following hazards should be anticipated[4][5][6]:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[5][6]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[5][6]

-

Serious Eye Damage/Irritation (Category 1): Causes serious eye damage.[4][5]

Hazard Pictograms:

Causality of Hazards: The reactivity of the chloro and bromo substituents on the electron-deficient pyrimidine ring makes the compound susceptible to nucleophilic attack. This reactivity can extend to biological macromolecules, such as proteins and nucleic acids, leading to cellular damage. Upon contact with moisture, there is a potential for the release of halogenated acids, which are corrosive to skin, eyes, and mucous membranes.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The "Hierarchy of Controls" is the guiding principle, prioritizing engineering and administrative controls over sole reliance on PPE.

Caption: Hierarchy of controls for minimizing chemical exposure.

Engineering Controls

-

Primary Containment: All weighing and handling of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine solid must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides primary containment, preventing the inhalation of fine particulates and any potential vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation, with a recommended 6-12 air changes per hour, to prevent the accumulation of contaminants in the ambient air.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the anticipated hazards.

| Protection Type | Specific Equipment | Standard/Specification | Purpose |

| Eye and Face Protection | Chemical splash goggles and a face shield | ANSI Z87.1 / EN 166 | Protects against splashes and solid particulates entering the eyes. A face shield is mandatory when there is a significant splash risk.[7] |

| Skin Protection | Nitrile gloves (double-gloving recommended) | ASTM F739 / EN 374 | Provides a barrier against skin contact. Check for breakthrough times. Immediately replace if contaminated.[8] |

| Body Protection | Chemical-resistant lab coat (long-sleeved with knit cuffs) | Protects skin and personal clothing from contamination.[8] | |

| Respiratory Protection | Not required if handled in a fume hood. | NIOSH/MSHA approved | A respirator may be needed for large spills or if engineering controls fail.[4][8] |

Detailed Laboratory Protocols

Handling Protocol for Solid Compound

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE (double nitrile gloves, lab coat, chemical splash goggles).[9]

-

Work Surface: Line the work surface within the fume hood with plastic-backed absorbent pads to contain any minor spills.[10]

-

Weighing: Use a tared weigh boat or glassine paper. Avoid creating dust. If the compound is a fine powder, handle it with extra care to minimize aerosolization.

-

Transfer: Use a spatula to transfer the solid to the reaction vessel. If dissolving, add the solvent to the vessel containing the solid slowly to avoid splashing.

-

Post-Handling: Tightly cap the source container. Decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol or acetone) in a designated waste beaker within the fume hood.

-

Cleanup: Wipe down the work surface with a damp cloth. Dispose of all contaminated disposable materials (gloves, absorbent pads, weigh boats) in a designated, sealed hazardous waste bag.[8]

-

Hand Washing: After removing gloves, wash hands thoroughly with soap and water.

Storage Protocol

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][11] A designated cabinet for corrosive and toxic materials is recommended.

-

Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[3][4] Contact with these materials could lead to vigorous or exothermic reactions.

Emergency Procedures

Spill Response Protocol (for small spills < 1g)

Caption: Workflow for managing a small laboratory chemical spill.

Step-by-Step Spill Cleanup:

-

Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the area.[11]

-

Assess: If the spill is large or you feel unsafe, evacuate the lab and contact your institution's emergency response team. For small spills, proceed only if you are trained and have the correct supplies.

-

PPE: Don the appropriate PPE as outlined in section 3.2.[12]

-

Containment: Gently cover the solid spill with a dry absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[13] Avoid raising dust.

-

Collection: Carefully sweep the mixture into a designated plastic or glass container. Use non-sparking tools.[4][14]

-

Decontamination: Wipe the spill area with a cloth dampened with soap and water.

-

Disposal: Seal the container with the spill residue and all contaminated cleaning materials in a heavy-duty plastic bag. Label it clearly as hazardous waste and arrange for disposal according to institutional and local regulations.[2]

First Aid Measures

Immediate and appropriate first aid is crucial in mitigating injury from exposure.

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[15]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention as chemical burns may result.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Disposal Considerations

All waste containing 5-Bromo-4-chloro-2,6-dimethoxypyrimidine, including unused product, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

-

Waste Collection: Collect waste in clearly labeled, sealed containers that are compatible with the chemical.

-

Regulatory Compliance: Do not dispose of this chemical down the drain.[2][4] Disposal must be carried out by a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.

Conclusion

5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a potent synthetic intermediate that demands a high level of respect and caution. While specific hazard data is sparse, the principles of chemical safety, informed by an analysis of structural analogs, provide a clear path to its safe handling. The core tenets are containment through engineering controls, diligent use of appropriate PPE, and preparedness for emergency situations. By integrating these protocols into all laboratory workflows, researchers can mitigate the risks and harness the synthetic potential of this compound with confidence and security.

References

- TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-4,6-dimethoxypyrimidine.

-

Chemsrc. (2025). 5-Bromo-4-chloro-1H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). Pyrimidine, 5-bromo-4,6-dichloro-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

-

PubChem. (n.d.). 5-Bromo-4-chloro-2-(methoxy-d3)-pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Wuerzburg. (2020). Guidelines for handling radioactive substances. Retrieved from [Link]

-

Princeton University. (n.d.). Handling Radioactive Materials Safely. Office of Environmental Health and Safety. Retrieved from [Link]

-

The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

University of Illinois Chicago. (n.d.). Radionuclide Lab Rules. Environmental Health and Safety. Retrieved from [Link]

-

University of Wyoming. (n.d.). Chemical Process SOP Example. Retrieved from [Link]

-

Lab Manager. (2011). Staying Safe Around Radioactive Materials in the Laboratory. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2,4-dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CAS#:22276-95-5 | 5-Bromo-4-chloro-1H-pyrrolo[2,3-d]pyrimidine | Chemsrc [chemsrc.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. Pyrimidine, 5-bromo-4,6-dichloro- | C4HBrCl2N2 | CID 111605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2,4-dichloropyrimidine | C4HBrCl2N2 | CID 289973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanchemistry.com [americanchemistry.com]

- 8. uwyo.edu [uwyo.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. ccny.cuny.edu [ccny.cuny.edu]

- 13. acs.org [acs.org]

- 14. fishersci.com [fishersci.com]

- 15. 5-Bromo-2-chloro-4,6-dimethylpyrimidine - Safety Data Sheet [chemicalbook.com]

A Senior Application Scientist's Guide to 5-Bromo-4-chloro-2,6-dimethoxypyrimidine: A Versatile Intermediate in Modern Synthesis

Foreword: The Strategic Value of Polysubstituted Pyrimidines

In the landscape of contemporary drug discovery and materials science, the pyrimidine scaffold remains a cornerstone of molecular design. Its prevalence in biologically active molecules, from antiviral agents to kinase inhibitors, underscores the enduring importance of this heterocyclic motif. However, the true potential of the pyrimidine core is unlocked through precise functionalization. This guide focuses on a particularly valuable, yet underexplored, synthetic intermediate: 5-Bromo-4-chloro-2,6-dimethoxypyrimidine .

This technical whitepaper moves beyond a simple cataloging of facts. It aims to provide researchers, medicinal chemists, and process development scientists with a deep, mechanistic understanding of this reagent's reactivity and its strategic application. We will dissect the causality behind its synthetic utility, offering not just protocols, but the scientific rationale that empowers innovation.

Molecular Profile and Physicochemical Characteristics

5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a crystalline solid whose utility is derived from the orthogonal reactivity of its substituents. The interplay between the electron-donating methoxy groups and the distinct electronic environments of the chloro and bromo substituents allows for selective, stepwise functionalization.

Table 1: Physicochemical Properties of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine and Related Structures

| Property | 5-Bromo-4-chloro-2,6-dimethylpyrimidine | 5-Bromo-4,6-dichloropyrimidine | 5-Chloro-2,4-dimethoxypyrimidine |

| CAS Number | 69696-35-1[1] | 68797-61-5[2] | 123551-49-5[3] |

| Molecular Formula | C₆H₆BrClN₂ | C₄HBrCl₂N₂[2] | C₆H₇ClN₂O₂[3] |

| Molecular Weight | 221.48 g/mol [1] | 227.87 g/mol [2] | 174.58 g/mol [3] |

| Appearance | Solid | Solid | Solid |

| Melting Point | 156 °C[1] | Not specified | Not specified |

| Storage | Inert atmosphere, 2-8°C | Not specified | 4°C, sealed storage, away from moisture[3] |

Note: Data for the exact title compound is limited; properties of the closely related dimethyl analogue are provided for reference.

The Logic of Synthesis: A Proposed Retrosynthetic Pathway

While dedicated literature on the synthesis of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine is sparse, a logical pathway can be constructed from established pyrimidine chemistry. The synthesis hinges on the sequential introduction of the halogen and methoxy groups onto a pyrimidine core. A plausible approach begins with a readily available precursor, such as 2,4,6-trichloropyrimidine or barbituric acid, followed by controlled substitution reactions.

Caption: Plausible synthetic routes to 5-Bromo-4-chloro-2,6-dimethoxypyrimidine.